![molecular formula C21H28N2O2 B7529554 3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPPA and is used in various studies to investigate its mechanism of action and physiological effects. In
作用机制
The mechanism of action of MPPA is not fully understood, but it is believed to act as an allosteric inhibitor of protein-protein interactions. MPPA binds to a specific site on the protein, causing a conformational change that inhibits its interaction with other proteins. This inhibition of protein-protein interactions can lead to a disruption of cellular signaling pathways, which can have significant physiological effects.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In addition to its potential applications in cancer therapeutics, MPPA has also been shown to have anti-inflammatory properties. MPPA inhibits the production of pro-inflammatory cytokines, which can have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the significant advantages of using MPPA in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. However, one of the limitations of using MPPA is its limited solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on MPPA. One area of research is the development of MPPA analogs with improved solubility and potency. Another area of research is the investigation of the potential applications of MPPA in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPPA and its potential applications in different fields.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of MPPA has been optimized to ensure high yields and purity, making it suitable for use in various research studies. MPPA has been shown to have potential applications in cancer therapeutics, anti-inflammatory treatments, and other fields. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in different fields.
合成方法
The synthesis of MPPA involves the reaction of 3-morpholin-4-ylpropan-1-amine with 2-phenylmethoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of MPPA as a white solid with a purity of over 98%. The synthesis of MPPA has been optimized to ensure high yields and purity, making it suitable for use in research studies.
科学研究应用
MPPA has been used in various research studies to investigate its potential applications in different fields. One of the significant areas of research is its use as an inhibitor of protein-protein interactions. MPPA has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is essential for cancer cell survival. This inhibition of protein-protein interactions has potential applications in the development of cancer therapeutics.
属性
IUPAC Name |
3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-7-19(8-3-1)18-25-21-10-5-4-9-20(21)17-22-11-6-12-23-13-15-24-16-14-23/h1-5,7-10,22H,6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLQVRSOIZJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

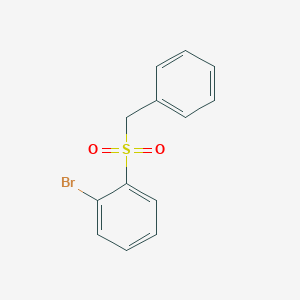
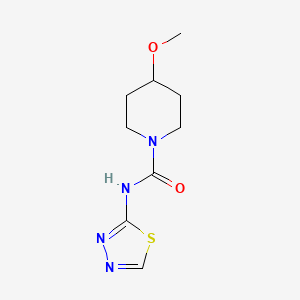
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)
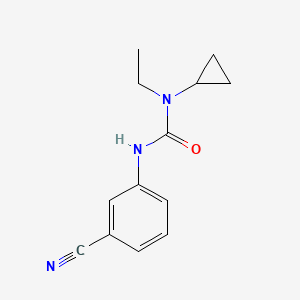
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)
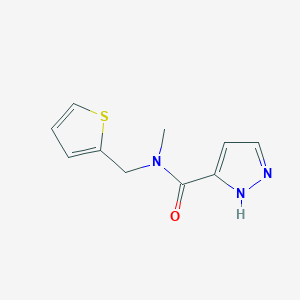
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)

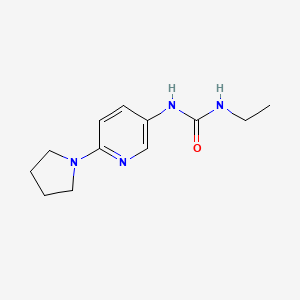
![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)